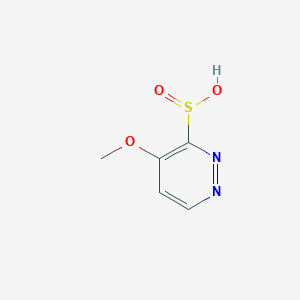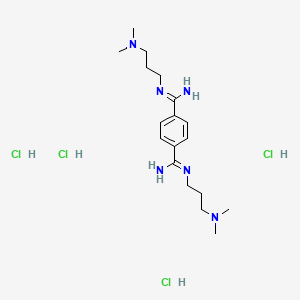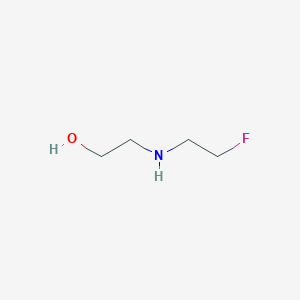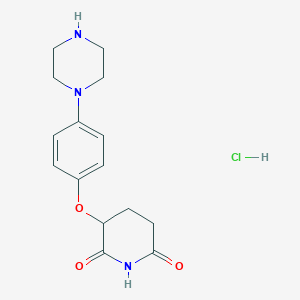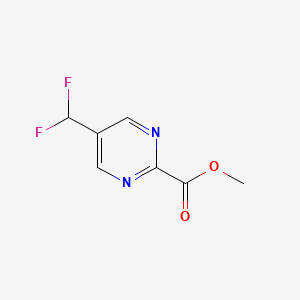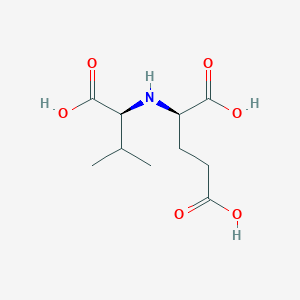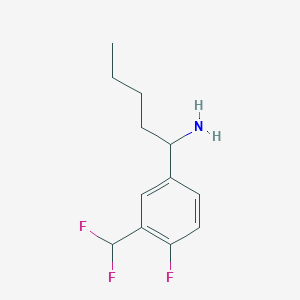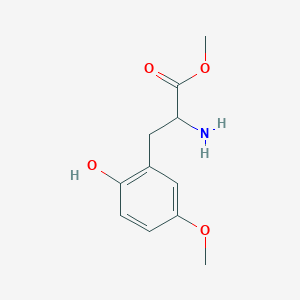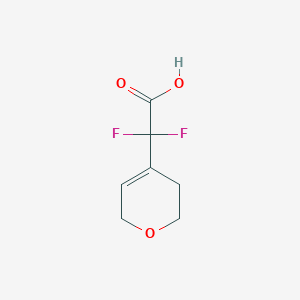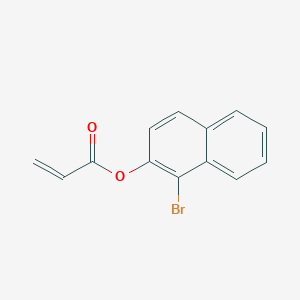
1-Bromonaphthalen-2-yl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromonaphthalen-2-yl acrylate is an organic compound with the molecular formula C13H9BrO2 and a molecular weight of 277.11 g/mol . It is a derivative of naphthalene, where a bromine atom is attached to the first position and an acrylate group is attached to the second position of the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
1-Bromonaphthalen-2-yl acrylate can be synthesized through several methods. One common synthetic route involves the esterification of 1-bromonaphthalene-2-ol with acryloyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. Industrial production methods may involve similar esterification reactions but on a larger scale with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-Bromonaphthalen-2-yl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Polymerization: The acrylate group can undergo radical polymerization to form polymers with various applications.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include bases like pyridine, nucleophiles like amines, and radical initiators for polymerization. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Bromonaphthalen-2-yl acrylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-bromonaphthalen-2-yl acrylate depends on the specific application. In polymerization reactions, the acrylate group undergoes radical polymerization to form polymers. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism . The molecular targets and pathways involved vary depending on the specific reaction and application.
Comparación Con Compuestos Similares
1-Bromonaphthalen-2-yl acrylate can be compared with other similar compounds such as:
1-Bromonaphthalene: Lacks the acrylate group and is used in different types of reactions.
2-Bromonaphthalen-1-yl acrylate: Has the bromine and acrylate groups attached at different positions on the naphthalene ring.
Naphthyl acrylates: Compounds with acrylate groups attached to the naphthalene ring but without the bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H9BrO2 |
|---|---|
Peso molecular |
277.11 g/mol |
Nombre IUPAC |
(1-bromonaphthalen-2-yl) prop-2-enoate |
InChI |
InChI=1S/C13H9BrO2/c1-2-12(15)16-11-8-7-9-5-3-4-6-10(9)13(11)14/h2-8H,1H2 |
Clave InChI |
SVQPPIOSLPICPD-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OC1=C(C2=CC=CC=C2C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


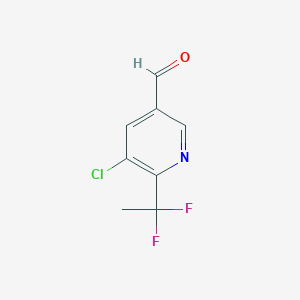
![Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate](/img/structure/B15225515.png)
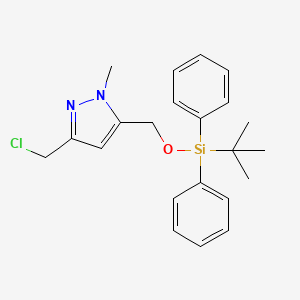
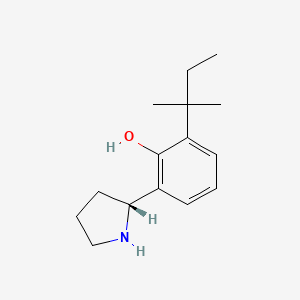
![[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B15225535.png)
